3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-5-3-4-11(8-14)17-16(19)18-12-6-7-13(18)10-15(9-12)21-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNDTQYUJLJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Amide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an amine (3-methoxyaniline) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for designing new drugs, particularly those targeting the central nervous system due to its bicyclic structure.
Materials Science: Its rigid structure makes it a potential candidate for developing new materials with specific mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.
Industrial Applications: Its derivatives may find use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The bicyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy groups could participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 8-azabicyclo[3.2.1]octane scaffold is a common framework in medicinal chemistry, with variations in substituents influencing target specificity and bioactivity. Below are key analogs:
3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Molecular Formula : C₂₁H₂₁F₃N₂O₃S
- Substituents : Phenylsulfonyl at C3, trifluoromethylphenyl at N-carboxamide.
- Activity : Inhibitor of long-chain fatty acid elongase 6 (ELOVL6), implicated in metabolic disorders .
- Solubility : Slightly soluble in chloroform and DMSO .
N-[(Naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Molecular Formula : C₂₁H₂₃N₅O
- Substituents : Triazole at C3, naphthylmethyl at N-carboxamide.
- Potential Use: Structural features suggest antifungal or kinase inhibition activity, though explicit data are unavailable .
tert-Butyl (2-endo,4-endo)-2,4-Bis(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Substituents : Dual 3-methoxyphenyl groups at C2 and C4, tert-butyl carbamate at N6.
- Synthesis : Pd(OAc)₂/Ag₂CO₃-mediated coupling; melting point 195–197°C .
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester
- Molecular Formula: C₁₇H₂₁NO₄
- Substituents : Benzoyloxy at C3, methyl ester at C2.
- Properties : Melting point 98°C; calculated density 1.22 g/cm³ .
Substituent Effects on Bioactivity
- Methoxy Groups : The dual methoxy groups in the target compound may enhance solubility and membrane permeability compared to hydrophobic substituents (e.g., trifluoromethyl in Compound A) .
- Sulfonyl vs. Triazole: Phenylsulfonyl (Compound A) and triazole (Compound B) groups introduce distinct electronic profiles, affecting enzyme binding.
- N-Carboxamide Variations : The 3-methoxyphenyl group in the target compound contrasts with the trifluoromethylphenyl (Compound A) or naphthylmethyl (Compound B) groups, altering steric bulk and lipophilicity.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is expected to be ~350–400 g/mol, similar to analogs, ensuring compliance with Lipinski’s rules for drug-likeness.
- Solubility : Methoxy groups may improve aqueous solubility compared to halogenated analogs (e.g., Compound A) .
Biological Activity
3-Methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of bicyclic amines, specifically azabicyclo compounds. Its unique structure, characterized by a bicyclic framework and methoxy substitutions, suggests potential biological activities, particularly in neuropharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of methoxy groups at the 3-position on both the phenyl and bicyclic moieties enhances its solubility and biological activity. The compound's structure can be represented as follows:
Neurotransmitter Reuptake Inhibition
Preliminary studies indicate that this compound may act as a monoamine reuptake inhibitor , particularly affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . This mechanism is crucial for developing treatments for various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Table 1: Summary of Biological Activities
| Activity | Target | Potential Implications |
|---|---|---|
| Monoamine Reuptake Inhibition | SERT, NET, DAT | Treatment of depression, anxiety, ADHD |
| Antioxidant Activity | Various cell lines | Potential for reducing oxidative stress |
| Antiproliferative Activity | Cancer cells | Implications in cancer therapy |
Study on Monoamine Transporters
Research on 8-azabicyclo[3.2.1]octane derivatives has shown significant interactions with monoamine transporters . These studies highlighted the structure-activity relationships (SAR) that govern the efficacy of these compounds in inhibiting neurotransmitter reuptake.
Antioxidant and Antiproliferative Properties
In addition to its effects on neurotransmitter systems, derivatives similar to this compound have demonstrated antioxidant properties in various assays . Notably, some compounds showed selective antiproliferative activity against cancer cell lines, indicating a broader therapeutic potential beyond neuropharmacology.
Table 2: Comparative Analysis of Related Compounds
| Compound | Monoamine Reuptake Inhibition | Antioxidant Activity | Antiproliferative Activity |
|---|---|---|---|
| This compound | Yes | Moderate | Moderate |
| Tropicamide | Yes | Low | None |
| 4-(4-cyano-3-fluorophenoxy)phenyl derivatives | Varies | High | High |
Q & A
Q. What are the common synthetic routes for 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or intramolecular cyclization reactions. For example, ketone intermediates (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) can be functionalized with methoxy groups using nucleophilic substitution .
- Step 2 : Carboxamide formation via coupling of the bicyclic amine with 3-methoxyphenyl isocyanate or activated carboxylic acid derivatives. Protecting groups like Boc (tert-butyloxycarbonyl) are often employed to prevent side reactions .
- Critical Parameters :
- Temperature control : Exothermic reactions during cyclization require precise cooling to avoid decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps.
- Purification : Column chromatography or recrystallization is essential to isolate stereoisomers and remove unreacted intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm for OCH3) and distinguish endo/exo configurations of the bicyclic core using coupling constants and NOE effects .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular weight (e.g., C19H24N2O4 requires m/z 344.1736). Fragmentation patterns identify the azabicyclo ring and carboxamide linkage .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) resolves stereoisomers. Mobile phases often use acetonitrile/water gradients with 0.1% trifluoroacetic acid to improve peak symmetry .
Advanced Research Questions
Q. How do stereochemical variations in the azabicyclo[3.2.1]octane core impact the compound's physicochemical properties and biological activity?
- Methodological Answer :
- Endo vs. Exo Isomers :
- Endo isomers (substituents inside the bicyclic cavity) exhibit higher solubility in aqueous buffers due to polar group orientation, whereas exo isomers show greater lipophilicity .
- Biological Activity : Endo configurations often enhance receptor binding affinity. For example, endo-3-amine derivatives of azabicyclo compounds demonstrate improved inhibition of neurotransmitter transporters compared to exo counterparts .
- Experimental Validation :
- Use chiral chromatography or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate stereoisomers. Compare logP (octanol-water partition) and IC50 values in receptor-binding assays .
Q. What experimental design considerations are crucial when investigating structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Variable Selection :
- Systematically modify substituents (e.g., methoxy position, carboxamide linkage) while keeping the bicyclic core constant.
- Assay Design :
- Use orthogonal assays (e.g., radioligand binding, functional cell-based assays) to minimize false positives. For example, measure dopamine reuptake inhibition alongside cytotoxicity profiling .
- Statistical Analysis :
- Apply factorial design (e.g., 2^k designs) to evaluate synergistic effects of substituent modifications. Multivariate regression models correlate structural descriptors (e.g., Hammett σ values) with activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay-Specific Factors :
- Membrane permeability : Differences in cell lines (e.g., HEK293 vs. CHO) may alter intracellular concentrations. Use LC-MS to quantify compound levels in lysates .
- Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways (e.g., demethylation of methoxy groups) that reduce activity in vivo .
- Data Normalization :
- Normalize IC50 values to positive controls (e.g., cocaine for monoamine transporter inhibition) and account for solvent effects (e.g., DMSO tolerance limits) .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data for this compound?
- Methodological Answer :
- Flexibility of the Bicyclic Core :
- Molecular dynamics simulations reveal conformational changes in the azabicyclo ring upon binding, which rigid docking models (e.g., AutoDock Vina) may not capture .
- Solvent Effects :
- Implicit solvent models (e.g., Poisson-Boltzmann) underestimate hydrophobic interactions in the receptor's binding pocket. Explicit solvent MD simulations improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
